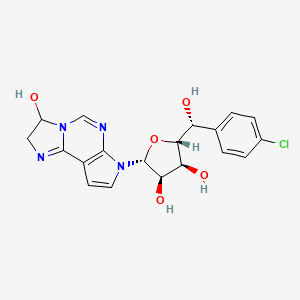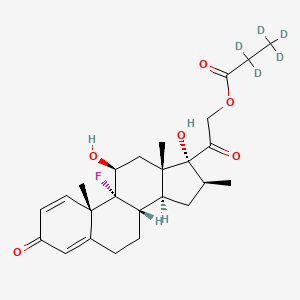
Betamethasone 21-Propionate-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Betamethasone 21-Propionate-d5 is a labeled degradation product of Betamethasone, a synthetic glucocorticoid. It is primarily used in research settings, particularly in the field of proteomics. The compound has a molecular formula of C25H28D5FO6 and a molecular weight of 453.56 . This compound is known for its potent anti-inflammatory and immunosuppressive properties.
Vorbereitungsmethoden
The synthesis of Betamethasone 21-Propionate-d5 involves the incorporation of deuterium atoms into the Betamethasone molecule. The synthetic route typically starts with Betamethasone, which undergoes a series of chemical reactions to introduce the deuterium atoms at specific positions. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Analyse Chemischer Reaktionen
Betamethasone 21-Propionate-d5 undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives of this compound.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can replace specific functional groups in the molecule with other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
Betamethasone 21-Propionate-d5 is widely used in scientific research due to its stable isotope labeling, which makes it an excellent tool for studying metabolic pathways and drug metabolism. In chemistry, it is used to trace the metabolic fate of Betamethasone and its derivatives. In biology and medicine, it helps in understanding the pharmacokinetics and pharmacodynamics of glucocorticoids. Additionally, it is used in the development of new therapeutic agents and in the study of glucocorticoid receptor interactions .
Wirkmechanismus
Betamethasone 21-Propionate-d5 exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the activation of the receptor, which then translocates to the nucleus and modulates the expression of specific genes. The compound inhibits the activity of phospholipase A2, leading to a decrease in the production of arachidonic acid derivatives such as prostaglandins and leukotrienes. This results in reduced inflammation and immune response .
Vergleich Mit ähnlichen Verbindungen
Betamethasone 21-Propionate-d5 is similar to other glucocorticoids such as Betamethasone Dipropionate and Betamethasone Valerate. its unique feature is the incorporation of deuterium atoms, which makes it a valuable tool for research applications. The deuterium labeling provides enhanced stability and allows for precise tracking in metabolic studies. Other similar compounds include Betamethasone 17-Propionate and Betamethasone Alcohol .
Eigenschaften
Molekularformel |
C25H33FO6 |
|---|---|
Molekulargewicht |
453.6 g/mol |
IUPAC-Name |
[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2,3,3,3-pentadeuteriopropanoate |
InChI |
InChI=1S/C25H33FO6/c1-5-21(30)32-13-20(29)25(31)14(2)10-18-17-7-6-15-11-16(27)8-9-22(15,3)24(17,26)19(28)12-23(18,25)4/h8-9,11,14,17-19,28,31H,5-7,10,12-13H2,1-4H3/t14-,17-,18-,19-,22-,23-,24-,25-/m0/s1/i1D3,5D2 |
InChI-Schlüssel |
ALINSFFSOAHJII-BFHSNLKKSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)O |
Kanonische SMILES |
CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


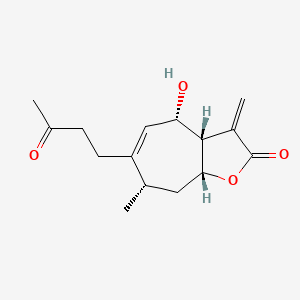
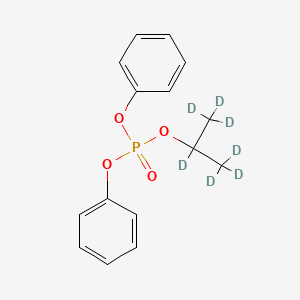
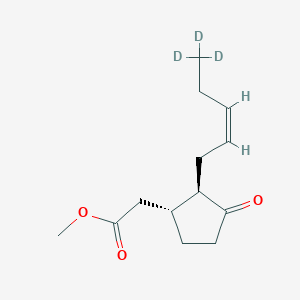
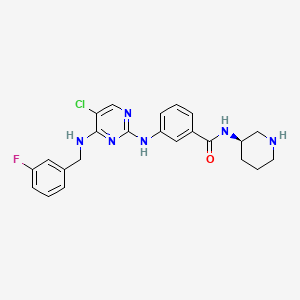
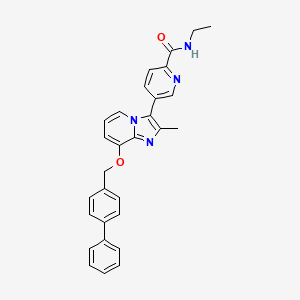
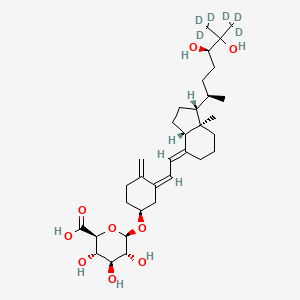
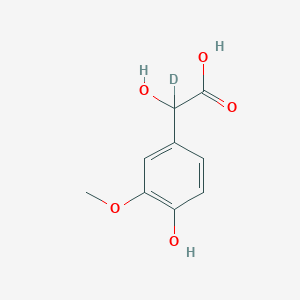

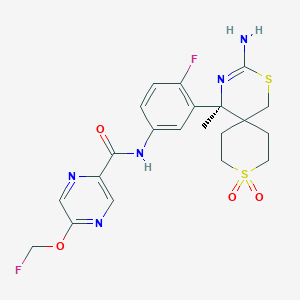
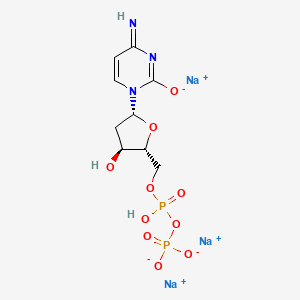

![1-(5,7-dihydro-4H-thieno[2,3-c]pyran-7-yl)-N-methylmethanamine](/img/structure/B12421871.png)
